An In-depth Technical Guide to 2-Acetyl-5-iodothiophene: Chemical Properties and Applications
An In-depth Technical Guide to 2-Acetyl-5-iodothiophene: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of 2-Acetyl-5-iodothiophene. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, offering a scaffold for developing novel therapeutic agents and advanced organic electronic materials.
Core Chemical Properties
2-Acetyl-5-iodothiophene is a substituted thiophene characterized by an acetyl group at the 2-position and an iodine atom at the 5-position. These functional groups provide reactive sites for a variety of organic transformations, making it a valuable intermediate in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 30955-94-3 | [1] |
| Molecular Formula | C₆H₅IOS | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 130-134 °C | [1] |
| Solubility | Insoluble in water | |
| SMILES | CC(=O)c1ccc(I)s1 | [1] |
| InChI | 1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | [1] |
Synthesis of 2-Acetyl-5-iodothiophene: Experimental Protocols
The synthesis of 2-Acetyl-5-iodothiophene is typically achieved through a two-step process involving the iodination of thiophene followed by Friedel-Crafts acylation.
Step 1: Synthesis of 2-Iodothiophene (Precursor)
This procedure is adapted from a standard method for the iodination of thiophene.[2]
Materials:
-
Thiophene
-
Benzene (or a suitable alternative solvent)
-
Yellow mercuric oxide (HgO)
-
Iodine (I₂)
-
Ether
-
Dilute sodium thiosulfate solution
-
Anhydrous calcium chloride
Procedure:
-
In a wide-mouthed, glass-stoppered bottle cooled in an ice-water bath, place 35 g (0.42 mole) of thiophene and 50 cc of benzene.
-
With continuous shaking and cooling, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over a period of 15-20 minutes. The color of the mercuric oxide will change to a crimson mercuric iodide.
-
Filter the reaction mixture and wash the residue with three 25-cc portions of ether.
-
Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
Dry the organic layer over 5 g of anhydrous calcium chloride and then filter.
-
Remove the ether and benzene by distillation on a steam bath.
-
The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-Iodothiophene.
Step 2: Friedel-Crafts Acylation of 2-Iodothiophene
This is a representative protocol for the acylation of an activated thiophene ring. The synthesis of 2-acetylthiophene from thiophene and acetic anhydride using a phosphoric acid catalyst is a well-established method.[3] A similar approach can be applied to 2-iodothiophene.
Materials:
-
2-Iodothiophene
-
Acetic anhydride
-
Phosphoric acid (85%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole equivalent of 2-Iodothiophene.
-
To this, add 1.2 mole equivalents of acetic anhydride.
-
Carefully add a catalytic amount of 85% phosphoric acid to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to quench the reaction.
-
The solid product, 2-Acetyl-5-iodothiophene, can be collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
Caption: Synthetic workflow for 2-Acetyl-5-iodothiophene.
Applications in Drug Development and Medicinal Chemistry
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of 2-acetylthiophene, in particular, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Anticancer Activity
Chalcones derived from 2-acetylthiophene have demonstrated significant cytotoxic effects against various cancer cell lines.[6] These compounds often induce apoptosis, the programmed cell death, making them promising candidates for novel anticancer therapies. The mechanism of action for some thiophene derivatives has been linked to the modulation of key signaling pathways, such as the NF-κB pathway, which is a crucial regulator of cellular processes including inflammation and cell survival.[4]
Caption: NF-κB signaling pathway, a target for thiophene derivatives.
Antimicrobial and Anti-inflammatory Activities
Derivatives of 2-acetylthiophene have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[4][7] Their ability to interfere with microbial growth and modulate inflammatory responses highlights the therapeutic versatility of this chemical class.
Applications in Materials Science: Organic Electronics
Thiophene-based materials are at the forefront of organic electronics research, forming the basis for organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8] The iodo- and bromo-derivatives of acetylated thiophenes are particularly useful as they can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build larger, conjugated polymer systems.[9][10]
Use in Suzuki Coupling Reactions: An Experimental Workflow
2-Acetyl-5-iodothiophene can be coupled with various boronic acids or their esters to synthesize more complex aryl- or heteroaryl-substituted thiophenes. These products can then be used as monomers for polymerization or as components in other advanced materials.
Materials:
-
2-Acetyl-5-iodothiophene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve 2-Acetyl-5-iodothiophene and the arylboronic acid in the chosen solvent system.
-
Add the base and the palladium catalyst to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-100 °C).
-
Stir the reaction for several hours until completion, which can be monitored by TLC or GC.
-
After cooling, the reaction mixture is worked up by extracting the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
Caption: Workflow for a Suzuki coupling reaction.
Conclusion
2-Acetyl-5-iodothiophene is a highly valuable and versatile chemical intermediate. Its well-defined chemical properties and reactive functional groups make it an essential building block for the synthesis of a wide array of compounds with significant potential in both medicine and materials science. The experimental protocols and application insights provided in this guide are intended to support researchers and developers in harnessing the full potential of this important thiophene derivative.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
